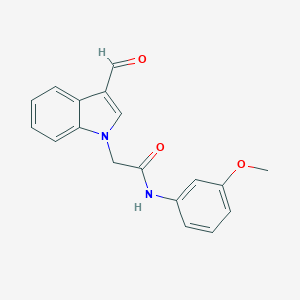![molecular formula C24H26N2O3S B297917 methyl 4-{[(2E,5E)-5-(4-tert-butylbenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297917.png)
methyl 4-{[(2E,5E)-5-(4-tert-butylbenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[(2E,5E)-5-(4-tert-butylbenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, commonly known as MTTB, is a synthetic compound that has garnered significant interest in the scientific community due to its potential applications in various fields. MTTB is a thiazolidine derivative, which has been synthesized through a multi-step process.
作用機序
MTTB exerts its biological activity by inhibiting the activity of the mitochondrial enzyme complex II. This inhibition leads to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. MTTB has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
MTTB has been shown to have a low toxicity profile in vitro and in vivo. Studies have shown that MTTB does not induce significant cytotoxicity in normal human cells. MTTB has also been shown to have a low toxicity profile in animal models.
実験室実験の利点と制限
MTTB has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. MTTB has also been shown to have a high purity and high yield, which makes it an ideal compound for research. However, MTTB has some limitations as a research tool. It is a relatively new compound, and its biological activity is not fully understood. Further research is needed to elucidate the mechanism of action of MTTB and its potential applications in various fields.
将来の方向性
There are several future directions for research on MTTB. In the field of medicine, further studies are needed to determine the efficacy of MTTB as an anticancer agent in vivo. Studies are also needed to determine the potential use of MTTB as an antibacterial and antifungal agent. In the field of material science, further studies are needed to explore the potential use of MTTB as a building block for the synthesis of novel materials. Overall, MTTB has shown promising results as a research tool, and further studies are needed to fully explore its potential applications in various fields.
合成法
MTTB has been synthesized through a multi-step process that involves the condensation of 4-amino benzoic acid with 2-ethyl-3-methyl thiazolidine-4-carboxylic acid. The resulting compound is then reacted with 4-tert-butylbenzaldehyde to produce the final product, MTTB. The synthesis method has been optimized to yield high purity and high yield of MTTB.
科学的研究の応用
MTTB has been extensively studied for its potential applications in various fields. In the field of medicine, MTTB has shown promising results as an anticancer agent. Studies have shown that MTTB induces apoptosis in cancer cells by inhibiting the activity of the mitochondrial enzyme complex II. MTTB has also been studied for its potential use as an antibacterial and antifungal agent.
In the field of material science, MTTB has been used as a building block for the synthesis of novel materials. MTTB has been incorporated into metal-organic frameworks (MOFs), which have shown promising results in gas storage and separation.
特性
製品名 |
methyl 4-{[(2E,5E)-5-(4-tert-butylbenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
分子式 |
C24H26N2O3S |
分子量 |
422.5 g/mol |
IUPAC名 |
methyl 4-[[(5E)-5-[(4-tert-butylphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C24H26N2O3S/c1-6-26-21(27)20(15-16-7-11-18(12-8-16)24(2,3)4)30-23(26)25-19-13-9-17(10-14-19)22(28)29-5/h7-15H,6H2,1-5H3/b20-15+,25-23? |
InChIキー |
VIMTWHUJXXKFTN-HYNSQCECSA-N |
異性体SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)C(C)(C)C)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)SC1=NC3=CC=C(C=C3)C(=O)OC |
正規SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)SC1=NC3=CC=C(C=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B297837.png)
![3-Allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297838.png)
![N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]propanamide](/img/structure/B297839.png)
![2-{2-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B297840.png)
![N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B297841.png)
![3-Ethyl-2-[(4-methylphenyl)imino]-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297844.png)
![N-(4-ethoxyphenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide](/img/structure/B297848.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B297849.png)
![Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297851.png)

![1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole](/img/structure/B297853.png)
![{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(4-methylpiperidin-1-yl)methanethione](/img/structure/B297855.png)
![2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297858.png)
